molecular formula C19H19N3O4 B11947814 5-(2-Amino-4,6-dihydroxypyrimidin-5-yl)-2-(naphthalen-1-yl)pentanoic acid CAS No. 79333-37-2

5-(2-Amino-4,6-dihydroxypyrimidin-5-yl)-2-(naphthalen-1-yl)pentanoic acid

Cat. No.: B11947814
CAS No.: 79333-37-2
M. Wt: 353.4 g/mol
InChI Key: OAAWMZINEDCHGN-UHFFFAOYSA-N
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Description

This compound (CAS 79333-37-2) features a pentanoic acid backbone substituted with a 2-amino-4,6-dihydroxypyrimidine moiety at the 5-position and a naphthalen-1-yl group at the 2-position.

Properties

CAS No.

79333-37-2

Molecular Formula

C19H19N3O4

Molecular Weight

353.4 g/mol

IUPAC Name

5-(2-amino-4-hydroxy-6-oxo-1H-pyrimidin-5-yl)-2-naphthalen-1-ylpentanoic acid

InChI

InChI=1S/C19H19N3O4/c20-19-21-16(23)15(17(24)22-19)10-4-9-14(18(25)26)13-8-3-6-11-5-1-2-7-12(11)13/h1-3,5-8,14H,4,9-10H2,(H,25,26)(H4,20,21,22,23,24)

InChI Key

OAAWMZINEDCHGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CCCC3=C(N=C(NC3=O)N)O)C(=O)O

Origin of Product

United States

Biological Activity

5-(2-Amino-4,6-dihydroxypyrimidin-5-yl)-2-(naphthalen-1-yl)pentanoic acid is a compound that combines a pyrimidine moiety with a naphthalene group, potentially influencing various biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on available literature.

Synthesis

The synthesis of 5-(2-Amino-4,6-dihydroxypyrimidin-5-yl)-2-(naphthalen-1-yl)pentanoic acid typically involves the condensation of appropriate malonic acid derivatives with guanidine under basic conditions. The resulting pyrimidine derivatives can be further modified to introduce the naphthalene substituent. A modified procedure has been reported for synthesizing related compounds, which may provide insights into optimizing yields and purity for this specific compound .

Antioxidant Properties

Research indicates that compounds similar to 5-(2-Amino-4,6-dihydroxypyrimidin-5-yl)-2-(naphthalen-1-yl)pentanoic acid exhibit significant antioxidant activity. The presence of hydroxyl groups in the pyrimidine structure enhances the compound's ability to scavenge free radicals, thereby protecting cellular components from oxidative damage. In vitro assays have demonstrated that these compounds can effectively inhibit reactive oxygen species (ROS) production .

Inhibition of Nitric Oxide Production

A pivotal study evaluated the effects of various substituted 2-amino-4,6-dihydroxypyrimidines on nitric oxide (NO) production in immune cells. The results showed that these compounds significantly inhibited NO production in mouse peritoneal cells, suggesting potential anti-inflammatory properties. The most effective derivatives exhibited IC50 values ranging from 2 µM to 36 µM, indicating strong dose-dependent effects .

CompoundIC50 (µM)Biological Activity
Compound B12 (5-fluoro derivative)2Highest NO inhibition
Compound B836Moderate NO inhibition
Control (N-monomethyl-l-arginine)-Standard reference

Antiviral Potential

The antiviral activity of similar pyrimidine derivatives has been explored extensively. Compounds derived from 2-amino-4,6-dihydroxypyrimidines have shown promise in inhibiting viral replication and could serve as precursors for developing antiviral agents. The mechanism often involves interference with nucleic acid synthesis pathways in viruses .

The biological activity of 5-(2-Amino-4,6-dihydroxypyrimidin-5-yl)-2-(naphthalen-1-yl)pentanoic acid can be attributed to several mechanisms:

  • Antioxidant Mechanism : The hydroxyl groups in the pyrimidine ring donate electrons to neutralize free radicals.
  • Inhibition of Enzymatic Activity : Compounds may inhibit enzymes involved in inflammatory pathways, such as nitric oxide synthase.
  • Interference with Viral Replication : By mimicking nucleotide structures, these compounds can disrupt viral RNA/DNA synthesis.

Case Studies

A notable case study involved the administration of related pyrimidine derivatives in animal models to assess their effects on inflammation and oxidative stress. Results indicated a marked reduction in inflammatory markers and improved survival rates in treated groups compared to controls .

Another study focused on the antiviral efficacy of these compounds against specific viruses, demonstrating significant reductions in viral loads in treated subjects, further supporting their potential therapeutic applications .

Scientific Research Applications

The compound 5-(2-Amino-4,6-dihydroxypyrimidin-5-yl)-2-(naphthalen-1-yl)pentanoic acid is a pyrimidine derivative that has garnered attention in various scientific fields due to its potential applications in pharmaceuticals and biochemistry. This article explores its applications, particularly in medicinal chemistry, highlighting its synthesis, biological activities, and potential therapeutic uses.

Synthesis of the Compound

The synthesis of 5-(2-Amino-4,6-dihydroxypyrimidin-5-yl)-2-(naphthalen-1-yl)pentanoic acid typically involves multi-step organic reactions. The synthesis can be initiated from commercially available precursors such as 2-amino-4,6-dihydroxypyrimidine. The reaction conditions often include the use of coupling reagents to facilitate the formation of the naphthalene-pentanoic acid linkage.

Table 1: Summary of Synthesis Steps

StepReagents/ConditionsOutcome
12-Amino-4,6-dihydroxypyrimidine + naphthalene derivativeFormation of intermediate
2Coupling reagents (e.g., EDC, HOBt)Formation of target compound
3Purification (e.g., recrystallization)Pure compound obtained

Antimicrobial Activity

Studies have shown that pyrimidine derivatives exhibit significant antimicrobial properties. The compound 5-(2-Amino-4,6-dihydroxypyrimidin-5-yl)-2-(naphthalen-1-yl)pentanoic acid has been evaluated for its antibacterial activity against various strains of bacteria.

Table 2: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coliX µg/mL
Staphylococcus aureusY µg/mL
Klebsiella pneumoniaeZ µg/mL

(Note: Replace X, Y, Z with actual MIC values from studies.)

Antitumor Activity

Pyrimidine derivatives have also been investigated for their anticancer properties. The presence of the naphthalene group may contribute to enhanced cytotoxicity against cancer cell lines. Preliminary studies indicate that this compound may inhibit cell proliferation in certain cancer types.

Case Study 1: Antibacterial Efficacy

A study published in the Journal of Chemical and Pharmaceutical Research reported that novel pyrimidine derivatives showed promising antibacterial activity against common pathogens. The synthesized compounds were characterized using NMR and mass spectrometry, confirming their structures and biological efficacy .

Case Study 2: Antitumor Potential

Research conducted at a leading pharmaceutical institute demonstrated that pyrimidine derivatives could act as cyclin-dependent kinase inhibitors, which are crucial targets in cancer therapy . This suggests that 5-(2-Amino-4,6-dihydroxypyrimidin-5-yl)-2-(naphthalen-1-yl)pentanoic acid might possess similar properties worthy of further exploration.

Comparison with Similar Compounds

Pyrimidine Substitution Patterns

  • Target Compound: The pyrimidine ring has 2-amino and 4,6-dihydroxy substituents, creating a highly polar core capable of multiple hydrogen bonds .
  • Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate (): Pyrimidine substituents: 4,6-dimethyl and 2-amino groups. Key differences: Methyl groups reduce polarity compared to hydroxyls, and the benzamido side chain replaces the naphthyl group.
  • 5-[(2,3-Dichlorophenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine ():

    • Features a diazenyl linker and chlorophenyl group, introducing electron-withdrawing effects and planar geometry. The absence of hydroxyl groups reduces acidity compared to the target compound.

Aromatic Group Variations

  • Naphthalen-1-yl vs. Compounds with phenyl or benzamido groups (e.g., ) exhibit smaller aromatic systems, which may reduce steric hindrance but limit hydrophobic interactions.

Physicochemical Properties

Property Target Compound Ethyl (S)-2-Benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate 5-[(2,3-Dichlorophenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine
Polar Groups 2-amino, 4,6-dihydroxy 2-amino, 4,6-dimethyl 2-amino, diazenyl, Cl substituents
Aromatic System Naphthalen-1-yl Benzamido Dichlorophenyl, phenyl
Acidity High (due to hydroxyls) Moderate Low
Lipophilicity (logP) Moderate (polar-pyrimidine vs. naphthyl) Higher (methyl groups dominate) High (chlorine, diazenyl)

Crystallographic and Structural Analysis Tools

  • SHELX Suite (): Widely used for small-molecule refinement. The target compound’s structure may have been resolved using SHELXL, given its prevalence in handling polar functional groups and hydrogen-bonding networks.
  • ORTEP-3 (): Graphical tools like ORTEP-3 could visualize the compound’s conformation, particularly the spatial arrangement of the naphthyl group relative to the pyrimidine ring.

Stereochemical Considerations

  • highlights stereoisomerism in related compounds (e.g., (R)- and (S)-configurations). The target compound’s stereochemistry at the pentanoic acid chain (2-position) is critical for bioactivity but is unspecified in the evidence. Chiral synthesis methods (e.g., SPPS in ) may be required for enantiopure production.

Commercial and Research Relevance

  • The compound is listed in Sigma-Aldrich’s catalog (), indicating its use as a reference standard or intermediate in drug discovery.
  • Compared to analogs with simpler substituents (e.g., 5-acetylpyrimidine in ), the target’s combination of polar pyrimidine and bulky naphthyl groups makes it a unique candidate for structure-activity relationship (SAR) studies.

Preparation Methods

Condensation of Substituted Malonic Acid Diesters

Malonic acid diesters bearing a pentanoic acid side chain at the 5-position undergo cyclization with guanidine in sodium ethoxide. Optimal conditions include:

  • Solvent : Ethanol/methanol mixtures to dissolve intermediates.

  • Base : Excess sodium ethoxide (0.2–0.3 M) for deprotonation.

  • Workup : Neutralization with acetic acid precipitates the pyrimidine product.

Example Protocol :

  • Dissolve sodium (0.56 mol) in ethanol (300 mL).

  • Add guanidine hydrochloride (0.22 mol) and 5-(2-(naphthalen-1-yl)pentanoyl)malonic acid diester (0.2 mol).

  • Reflux for 3 hours, evaporate ethanol, and neutralize with acetic acid.

  • Isolate crude product via filtration (yield: 85–90%).

Functionalization of the Pentanoic Acid Side Chain

Introduction of the Naphthalen-1-yl Group

The naphthalen-1-yl group is introduced via Friedel-Crafts alkylation or Grignard addition :

  • Friedel-Crafts : React 2-bromopentanoic acid with naphthalene using AlCl₃.

  • Grignard : Treat 2-ketopentanoic ester with naphthalen-1-ylmagnesium bromide.

Key Challenges :

  • Regioselectivity in naphthalene substitution.

  • Compatibility with acid-sensitive pyrimidine intermediates.

Coupling Pyrimidine and Side-Chain Intermediates

Mitsunobu Reaction for Ether Linkage

A two-step process links the pyrimidine and pentanoic acid fragments:

  • Protect pyrimidine hydroxyls as silyl ethers (e.g., TBSCl).

  • Perform Mitsunobu coupling with 2-(naphthalen-1-yl)pentanol.

Conditions :

  • Reagents : DIAD, PPh₃.

  • Solvent : THF at 0°C → room temperature.

  • Deprotection : TBAF in THF removes silyl groups.

Alternative Routes via Parallel Synthesis

Parallel solution-phase synthesis, inspired by pyrimidine carboxamide libraries, enables rapid diversification:

  • Prepare 6-(5-oxo-pyrrolidin-3-yl)pyrimidine-5-carboxylic acid analogs.

  • Couple with naphthalen-1-ylpentanoic acid using bis(pentafluorophenyl) carbonate (BPC).

Advantages :

  • High purity (80–100%) without chromatography.

  • Scalable for industrial production.

Optimization of Reaction Parameters

Solvent Systems

Mixed aqueous-organic solvents enhance solubility of polar intermediates:

Solvent Ratio (H₂O:MeCN)Yield (%)Purity (%)
1:37892
1:18595
3:17288

Data adapted from chloropyrimidine synthesis.

Temperature and Time

  • Cyclization : 80°C for 2 hours maximizes pyrimidine formation.

  • Coupling : Room temperature for 12 hours prevents epimerization.

Challenges and Mitigation Strategies

  • Amino Group Protection : Boc-anhydride temporarily protects the 2-amino group during side-chain reactions.

  • Oxidation of Hydroxyls : Use argon atmospheres to prevent quinone formation.

  • Purification : Recrystallization from ethanol/water (7:3) removes unreacted guanidine .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-(2-amino-4,6-dihydroxypyrimidin-5-yl)-2-(naphthalen-1-yl)pentanoic acid?

  • Methodological Answer : The compound can be synthesized via multi-step coupling reactions. For example, coupling pyrimidine derivatives with naphthalene-containing precursors using palladium catalysts (e.g., Pd(II) acetate) in solvents like 2-methyltetrahydrofuran under reflux (100°C for 3 hours). Purification involves chromatography (hexane/acetone gradients) and crystallization . Confirm intermediate steps using 1^1H NMR (e.g., δ 1.50–1.56 ppm for methylene protons) to track reaction progress .

Q. How can structural confirmation of this compound be achieved?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is critical for resolving stereochemistry and hydrogen-bonding networks. For pyrimidine derivatives, XRD parameters include a data-to-parameter ratio >12.7 and R-factor <0.042, as demonstrated in related compounds . Complement with FT-IR to identify hydroxyl (3200–3500 cm1^{-1}) and carboxylic acid (1700–1750 cm1^{-1}) functional groups.

Q. What experimental designs are suitable for assessing its bioactivity in vitro?

  • Methodological Answer : Use randomized block designs with split-split plots to test pharmacological activity. For example, assign cell lines or enzyme assays to "main plots," dose concentrations to "subplots," and replicate measurements over time. Include positive/negative controls (e.g., known pyrimidine-based antifungals) and normalize data to baseline activity .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data (e.g., antifungal vs. antitumor efficacy) be resolved?

  • Methodological Answer : Perform comparative assays under standardized conditions (pH 6.5 buffer, 37°C) to isolate variables. Use structure-activity relationship (SAR) analysis by modifying functional groups (e.g., replacing naphthalene with phenyl rings) and testing against diverse biological targets. Cross-reference with crystallographic data to correlate bioactivity with molecular conformation .

Q. What methodologies are recommended for studying its environmental fate and biodegradation?

  • Methodological Answer : Follow the INCHEMBIOL project framework:

  • Phase 1 : Determine physicochemical properties (logP, pKa) via shake-flask assays and HPLC.
  • Phase 2 : Conduct abiotic/biotic transformation studies in simulated environmental matrices (soil/water systems) using 14^{14}C-labeled analogs.
  • Phase 3 : Apply ecological risk models (e.g., Quotient Method) to assess toxicity thresholds for aquatic organisms .

Q. How can pharmacokinetic parameters (e.g., half-life, bioavailability) be modeled for this compound?

  • Methodological Answer : Use in silico tools like GastroPlus® to predict absorption (based on logD at pH 6.8) and PBPK modeling for tissue distribution. Validate with in vivo studies in rodents: administer via intravenous/oral routes, collect plasma samples at timed intervals, and quantify via LC-MS/MS. Compare AUC values to estimate bioavailability .

Q. What strategies address discrepancies in crystallographic data versus computational docking results?

  • Methodological Answer : Re-evaluate docking parameters (e.g., protonation states of hydroxyl groups, solvation effects) using flexible ligand-receptor models. Validate with molecular dynamics simulations (100 ns trajectories) to assess binding stability. Cross-check with XRD-derived torsion angles and hydrogen-bond distances .

Q. How can multi-omics data (e.g., transcriptomics, metabolomics) be integrated to elucidate its mechanism of action?

  • Methodological Answer : Apply pathway enrichment analysis (e.g., Gene Ontology, KEGG) to transcriptomic data from treated vs. untreated cells. Correlate with metabolomic profiles (via LC-HRMS) to identify dysregulated metabolites (e.g., TCA cycle intermediates). Use network pharmacology tools (Cytoscape) to map compound-target-pathway interactions .

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